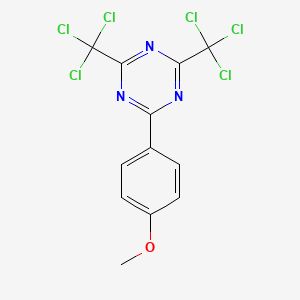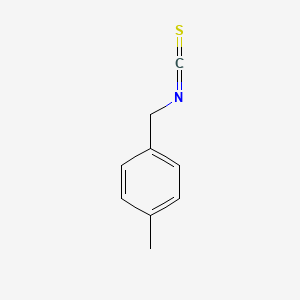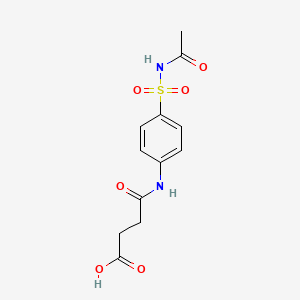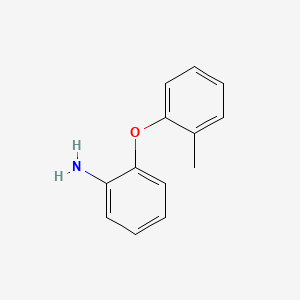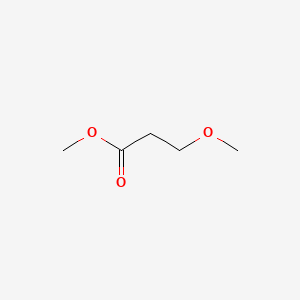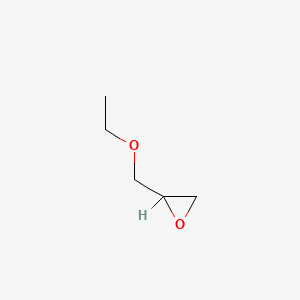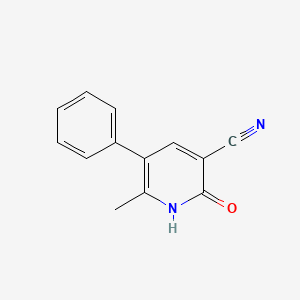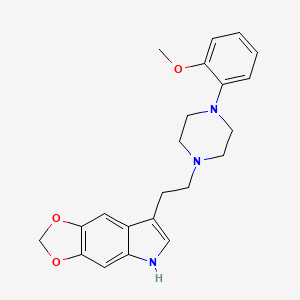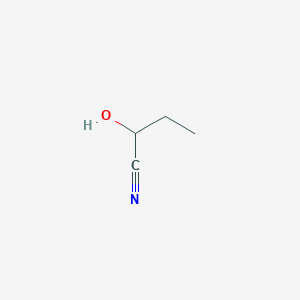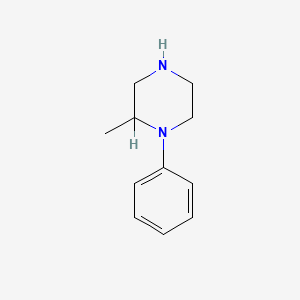
2-Méthyl-1-phénylpipérazine
Vue d'ensemble
Description
2-Methyl-1-phenylpiperazine is a chemical compound that is part of the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of 2-phenylpiperazine derivatives has been reported through various methods. One approach involves the reaction of phenylacetic acid with phosphorus trichloride and bromine to produce ethyl α-bromophenylacetate, which is then reacted with ethylenediamine and reduced with lithium aluminum hydride to yield 2-phenylpiperazine with an overall yield of 31.7% . Another method for synthesizing piperazine derivatives includes the coupling of 1-methylpiperazine with diazonium salts to afford 1-methyl-4-[2-aryl-1-diazenyl]piperazines, which are characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for various substituents to be attached to the piperazine ring. For instance, multi-component hydrogen-bonding organic salts have been formed from 1-methylpiperazine with aromatic carboxylic acids, leading to diverse three-dimensional supramolecular architectures . The crystal structures of these compounds are stabilized by robust hydrogen-bond interactions and weak C-H...O interactions, which contribute to their thermal stability as investigated by thermogravimetric analysis (TGA) .
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions. For example, nucleophilic substitution reactions have been employed to synthesize compounds such as 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which is formed by reacting 1-methylpiperazine with a 2-bromo analogue . Additionally, the synthesis of cyclic dipeptides has been achieved through the stepwise construction of the piperazine-2,5-dione ring from simple precursors, demonstrating the versatility of piperazine derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-1-phenylpiperazine derivatives can vary depending on the substituents attached to the piperazine ring. For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety can significantly affect the activity of the compound, as seen in the allosteric enhancer activity at the A1 adenosine receptor . The conformational flexibility of the piperazine ring and the substituents also plays a role in the biological activity and interactions of these molecules .
Applications De Recherche Scientifique
Amélioration de la perméabilité intestinale
2-Méthyl-1-phénylpipérazine : et ses dérivés ont été étudiés pour leur potentiel à améliorer la perméabilité de l'épithélium intestinal. Ceci est particulièrement important pour l'administration orale de médicaments, où l'absorption dans la circulation sanguine est un défi majeur, en particulier pour les thérapies macromoléculaires . Le composé a montré un potentiel prometteur pour augmenter le transport de molécules à travers la barrière intestinale, ce qui pourrait révolutionner la délivrance de protéines thérapeutiques plus importantes qui rencontrent actuellement des problèmes de dégradation enzymatique et d'absorption variable .
Minimisation de la cytotoxicité dans la conception des médicaments
Dans la quête pour trouver des exhausteurs de perméabilité efficaces, le profil de cytotoxicité d'un composé est crucial. Les dérivés de This compound ont été évalués pour leur efficacité à améliorer la perméabilité tout en maintenant des niveaux de toxicité faibles. Cet équilibre est essentiel au développement d'agents pharmaceutiques plus sûrs qui peuvent être administrés par voie orale sans effets indésirables sur l'épithélium intestinal .
Synthèse de bibliothèques chimiques pour la découverte de médicaments
La versatilité structurelle de la This compound en fait un échafaudage précieux dans la synthèse de bibliothèques chimiques. Ces bibliothèques sont utilisées dans le criblage à haut débit pour découvrir de nouveaux médicaments. En modifiant le noyau phénylpipérazine, les chercheurs peuvent créer une variété de composés ayant des activités pharmacologiques potentielles .
Optimisation des propriétés pharmacocinétiques
Les dérivés de la phénylpipérazine, y compris la This compound, sont explorés pour leur capacité à optimiser les propriétés pharmacocinétiques des médicaments. Ceci inclut l'amélioration des profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) des agents thérapeutiques, ce qui est un aspect crucial du développement de médicaments .
Systèmes de délivrance ciblée de médicaments
La modification de la This compound peut conduire à des composés qui ont des interactions spécifiques avec des cibles biologiques. Cette spécificité peut être exploitée pour créer des systèmes de délivrance ciblée de médicaments, où l'agent thérapeutique est dirigé vers un site d'action particulier, augmentant ainsi l'efficacité et réduisant les effets secondaires .
Stratégies de protection des biomacromolécules
La protection des biomacromolécules contre l'environnement hostile du tractus gastro-intestinal est un défi majeur dans la formulation orale des médicaments. Les dérivés de la This compound pourraient être utilisés en conjonction avec d'autres stratégies de formulation, telles que les capsules à enrobage entérique et les inhibiteurs de protéases, pour protéger ces molécules sensibles pendant leur transit vers le site d'absorption .
Amélioration du transport paracellulaire des médicaments
La recherche a indiqué que certains dérivés de la phénylpipérazine peuvent agir comme exhausteurs de perméabilité paracellulaire, facilitant le transport des médicaments entre les cellules plutôt que par leur intermédiaire. Ce mécanisme peut être particulièrement utile pour les composés qui ne sont pas facilement absorbés par la voie cellulaire en raison de contraintes de taille ou de polarité .
Modulation des propriétés de l'épithélium intestinal
Les propriétés de l'épithélium intestinal peuvent être modulées par les dérivés de la phénylpipérazine pour améliorer l'absorption des médicaments. Cela inclut la modification des jonctions serrées entre les cellules pour permettre un transport paracellulaire accru des agents thérapeutiques. Une telle modulation doit être soigneusement équilibrée pour éviter de compromettre la fonction de barrière de l'épithélium .
Safety and Hazards
The safety information for 2-Methyl-1-phenylpiperazine indicates that it is a hazardous compound . It has been assigned the GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Orientations Futures
The future directions for the study and application of 2-Methyl-1-phenylpiperazine and similar compounds are likely to involve further exploration of their synthesis methods and potential uses. The recent developments in the synthesis of piperazine derivatives highlight the ongoing interest in these compounds .
Mécanisme D'action
Target of Action
2-Methyl-1-phenylpiperazine is a derivative of phenylpiperazine, which has been identified as a potential intestinal permeation enhancer . This suggests that the primary targets of 2-Methyl-1-phenylpiperazine are likely to be the cells of the intestinal epithelium. The role of these targets is to regulate the absorption of substances from the intestine into the bloodstream.
Mode of Action
Phenylpiperazine derivatives have been shown to enhance transepithelial transport . This suggests that 2-Methyl-1-phenylpiperazine may interact with its targets by altering the permeability of the intestinal epithelial cells, thereby facilitating the transport of substances across this barrier.
Biochemical Pathways
It is likely that the compound affects the pathways involved in the regulation of intestinal permeability . The downstream effects of this could include increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine .
Pharmacokinetics
As an intestinal permeation enhancer, it is likely that the compound has properties that allow it to be effectively absorbed in the intestine and distributed to its site of action .
Result of Action
The primary result of the action of 2-Methyl-1-phenylpiperazine is likely to be an increase in the permeability of the intestinal epithelium . This could lead to increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine . This could potentially enhance the effectiveness of orally administered macromolecular therapeutics.
Propriétés
IUPAC Name |
2-methyl-1-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRJYZGRZCZYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310092 | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2946-76-1 | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2946-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



